molecular formula C11H9BrFN3O B214236 4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B214236
M. Wt: 298.11 g/mol
InChI Key: BIZFLZARLUZQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BFF-119 and is known for its ability to selectively inhibit the activity of a specific protein within the body. In

Mechanism of Action

The mechanism of action of BFF-119 involves its ability to selectively inhibit the activity of CDK7. This protein is a key regulator of the cell cycle and is involved in the transcription of genes that are critical for cell growth and proliferation. By inhibiting the activity of CDK7, BFF-119 can prevent the transcription of these genes, leading to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
BFF-119 has several biochemical and physiological effects that are relevant to its potential applications in scientific research. One of the most significant effects is its ability to selectively inhibit the activity of CDK7, which can lead to a reduction in cell growth and proliferation. Additionally, BFF-119 has been shown to have a relatively low toxicity profile, making it an attractive candidate for further research.

Advantages and Limitations for Lab Experiments

BFF-119 has several advantages for use in lab experiments. One of the most significant advantages is its selectivity for CDK7, which allows researchers to study the effects of inhibiting this specific protein without affecting other cellular processes. Additionally, BFF-119 has a relatively low toxicity profile, making it a safer alternative to other compounds that may have more significant side effects.
However, there are also some limitations to using BFF-119 in lab experiments. One of the most significant limitations is the complexity of its synthesis, which can make it difficult and expensive to produce in large quantities. Additionally, the selectivity of BFF-119 for CDK7 may limit its applicability in certain experimental settings where other proteins may also be involved.

Future Directions

There are several future directions for research on BFF-119. One of the most promising areas of research is in the development of new therapeutic agents for cancer treatment. BFF-119 has shown significant promise in preclinical studies, and further research is needed to determine its potential as a clinical therapeutic agent.
Additionally, there is potential for BFF-119 to be used in other areas of scientific research. For example, it may be useful in the study of other cellular processes that are regulated by CDK7, or in the development of new drugs that target this protein. Further research is needed to explore these potential applications and to determine the full scope of BFF-119's scientific research potential.
Conclusion
In conclusion, BFF-119 is a chemical compound that has significant potential for use in scientific research. Its ability to selectively inhibit the activity of CDK7 makes it an attractive candidate for further study, particularly in the field of cancer research. While there are some limitations to its use in lab experiments, the potential benefits of BFF-119 make it an exciting area of research for the future.

Synthesis Methods

The synthesis of BFF-119 is a complex process that involves several steps. The first step involves the synthesis of a key intermediate compound, which is then subjected to a series of reactions to produce the final product. The synthesis of BFF-119 is typically carried out using standard organic chemistry techniques, and the purity of the final compound is carefully monitored to ensure that it meets the required standards for scientific research.

Scientific Research Applications

BFF-119 has several potential applications in scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to selectively inhibit the activity of a specific protein that is involved in the growth and proliferation of cancer cells. This protein, known as CDK7, is a key target for cancer therapy, and BFF-119 has shown significant promise as a potential therapeutic agent.

properties

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

4-bromo-N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9BrFN3O/c1-16-6-9(12)10(15-16)11(17)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17)

InChI Key

BIZFLZARLUZQME-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.